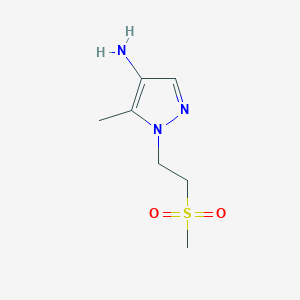

1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-4-amine

Description

1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-4-amine is a pyrazole-derived compound characterized by a methanesulfonylethyl substituent at the N1 position and a methyl group at the C5 position.

Properties

Molecular Formula |

C7H13N3O2S |

|---|---|

Molecular Weight |

203.26 g/mol |

IUPAC Name |

5-methyl-1-(2-methylsulfonylethyl)pyrazol-4-amine |

InChI |

InChI=1S/C7H13N3O2S/c1-6-7(8)5-9-10(6)3-4-13(2,11)12/h5H,3-4,8H2,1-2H3 |

InChI Key |

HEIDDDJAHFZCGW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NN1CCS(=O)(=O)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 5-methyl-1H-pyrazole-4-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of 1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-4-amine can be scaled up using similar synthetic routes. The process typically involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halides, alkoxides, dimethylformamide (DMF).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Halogenated or alkoxylated pyrazoles.

Scientific Research Applications

1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-4-amine has found applications in various fields of scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory disorders.

Mechanism of Action

The mechanism of action of 1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biochemical processes. For example, it has been shown to inhibit phosphodiesterase 4 (PDE4), resulting in increased levels of cyclic adenosine monophosphate (cAMP) and subsequent anti-inflammatory effects .

Comparison with Similar Compounds

Research Findings and Implications

- PDE4 Inhibition : Apremilast’s success highlights the therapeutic value of sulfonyl-containing pyrazole derivatives. Computational modeling could assess whether the target compound’s sulfonylethyl group aligns with PDE4 active-site residues .

- Structure-Activity Relationships (SAR) : Substitution at N1 significantly impacts activity. For example, replacing methanesulfonylethyl with a 2,5-dimethylphenyl group (as in ) may shift selectivity toward kinase targets.

- Patent Landscape : European patents (e.g., EP 1 808 168 B1) describe pyrazolo-pyrimidine derivatives with methanesulfonyl groups, emphasizing their utility in oncology and inflammation .

Biological Activity

1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-4-amine (CAS No. 1339043-01-4) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique substitution pattern that may influence its pharmacological properties, making it a candidate for further investigation in various therapeutic areas.

The molecular formula of 1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-4-amine is CHNOS, with a molecular weight of 203.26 g/mol. The structural characteristics include a pyrazole ring and a methanesulfonyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1339043-01-4 |

| Molecular Formula | CHNOS |

| Molecular Weight | 203.26 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Anticancer Potential

Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer activities. For instance, related pyrazole derivatives have shown sub-micromolar antiproliferative activity against various cancer cell lines, suggesting that the pyrazole scaffold is promising for cancer therapy .

1-(2-Methanesulfonylethyl)-5-methyl-1H-pyrazol-4-amine has not been extensively studied in isolation; however, its structural analogs have demonstrated the ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDK2 has been associated with reduced phosphorylation of retinoblastoma protein, leading to cell cycle arrest and apoptosis in cancer cells .

The precise mechanism by which 1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-4-amine exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell proliferation and inflammatory responses. For example, inhibition of CDK activity could lead to altered cell cycle progression, while modulation of inflammatory pathways could affect cytokine release and immune responses.

Case Studies and Research Findings

While direct studies on 1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-4-amine are scarce, related compounds provide insights into its potential applications:

- CDK Inhibition : A study demonstrated that structurally similar pyrazole derivatives exhibited potent CDK2 inhibition with IC values as low as 0.005 µM, highlighting the potential for developing selective inhibitors targeting this pathway .

- Antiproliferative Effects : Another investigation found that pyrazole-based compounds showed GI values ranging from 0.127 to 0.560 µM across various cancer cell lines, indicating robust anticancer activity .

- Inflammation Modulation : Research on related compounds has shown effective inhibition of TNF-α in human monocytic leukemia cells, suggesting that similar mechanisms could be at play for 1-(2-methanesulfonylethyl)-5-methyl-1H-pyrazol-4-amine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.